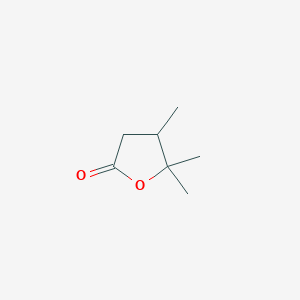

2(3H)-Furanone, dihydro-4,5,5-trimethyl-

Übersicht

Beschreibung

2(3H)-Furanone, dihydro-4,5,5-trimethyl-, is a chemical compound belonging to the furanone family. Furanones are known for their wide range of applications and biological significance. They are involved in various chemical reactions and possess unique physical and chemical properties.

Synthesis Analysis

The synthesis of related furanones, such as 3,4,5-trimethyl-2(5H)-furanone, involves a straightforward and high-yielding two-step process starting from 2,3-dimethylmaleic anhydride. This method includes nucleophilic addition of methyllithium followed by reduction using sodium borohydride, indicating the potential synthetic pathways for related compounds (Surmont, Verniest, & De Kimpe, 2010).

Molecular Structure Analysis

Molecular structure analysis of furanones like 2(5H)-furanone derivatives showcases their complexity and the synthetic versatility of these compounds. For instance, the reaction conditions adopted for 2,5-dimethoxy-2,5-dihydrofuran synthesis allow for the production of complex and biologically interesting compounds with high yields, highlighting the structural diversity within this chemical family (Garzelli, Samaritani, & Malanga, 2008).

Chemical Reactions and Properties

The thermal decomposition of furanones, including 2(3H) and 2(5H) variants, has been explored through theoretical calculations. These studies provide insights into the reaction enthalpies, barriers, and kinetics, shedding light on their stability and reactivity under various conditions (Würmel, Simmie, Losty, & McKenna, 2015).

Physical Properties Analysis

Research on specific furanones, such as 4-trifluoromethyl-2(5H)-furanone, reveals insights into their physical properties, including their formation processes and the influence of substituents on their physical characteristics. This information is crucial for understanding the behavior of similar compounds under different environmental conditions (Taguchi et al., 1985).

Chemical Properties Analysis

Furanones, including variants like 3,4-dihalo-2(5H)-furanones, serve as precursors for the synthesis of naturally occurring cytotoxic derivatives, demonstrating the significant chemical properties and synthetic potential of these compounds. The methodologies employed for their synthesis reflect on the broader chemical properties of furanones, including reactivity and potential for structural diversification (Bellina & Rossi, 2002).

Wissenschaftliche Forschungsanwendungen

Seed Germination Inhibitor

- 3,4,5-Trimethyl-2(5H)-furanone is recognized for its agrochemical applications, particularly as a seed germination inhibitor. A short, efficient synthesis from 2,3-dimethylmaleic anhydride has been developed, making large-scale production feasible (Surmont, Verniest, & de Kimpe, 2010).

Chemical Reactions and Derivatives

- Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone undergoes complex reactions with strong acids, leading to various products like 2-hydroxy-2,5-dimethyl-4-hexen-3-one and 2,5-dihydro-3,5,5-trimethyl-2-methylenefuran. This demonstrates the compound's reactivity and potential in creating diverse chemical structures (Yates & Burke, 1987).

Synthetic Equivalent for Complex Compounds

- Dimethoxy-2,5-dihydrofuran serves as a synthetic equivalent of 2(5H)-furanone, proving beneficial in synthesizing complex and biologically intriguing compounds efficiently (Garzelli, Samaritani, & Malanga, 2008).

Food and Tobacco Industry

- Furanones, including 5-methyl-3-ethyl-4,5-dihydro-2(3H) furanone, play a significant role in the food and tobacco industry. Their synthesis and properties are crucial for quality and flavor enhancement (You, 1999).

Isotopomeric Dihydro-2(3H)furanones Synthesis

- A methodology for synthesizing isotopomeric dihydro-2(3H)furanones, containing deuterium atoms, has been developed, expanding the applications of furanones in scientific research, including in studies involving nuclear magnetic resonance (NMR) (Frediani et al., 2007).

Eigenschaften

IUPAC Name |

4,5,5-trimethyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5-4-6(8)9-7(5,2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRGENJWPWBOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(3H)-Furanone, dihydro-4,5,5-trimethyl- | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

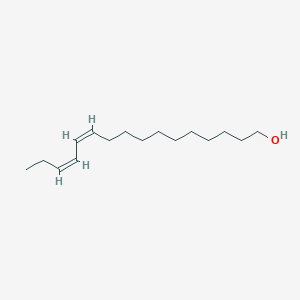

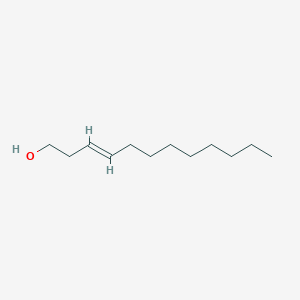

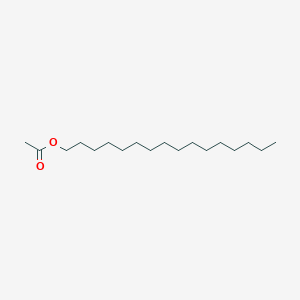

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)